Chroman-3-ylmethanamine
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Overview
Description
Chroman-3-ylmethanamine is a chemical compound that features a chromane ring system attached to a methanamine group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The chromane ring system is a bicyclic structure that includes a benzene ring fused to a tetrahydropyran ring, which contributes to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chroman-3-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of chroman-3-ylmethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert atmosphere and at room temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the catalytic hydrogenation of chroman-3-ylmethanone. This method is advantageous due to its scalability and efficiency. The reaction is carried out under high pressure and in the presence of a catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: Chroman-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chroman-3-ylmethanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: As mentioned earlier, chroman-3-ylmethanone can be reduced to this compound.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Chroman-3-ylmethanone.
Reduction: this compound.
Substitution: Various N-substituted chroman-3-ylmethanamines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Chroman-3-ylmethanamine derivatives have shown promise as anti-inflammatory and neuroprotective agents.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which chroman-3-ylmethanamine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Additionally, the chromane ring system can interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Chroman-3-ylmethanamine can be compared to other similar compounds such as chroman-4-ylmethanamine and chroman-2-ylmethanamine. While all these compounds share the chromane ring system, their unique substitution patterns result in different chemical and biological properties. For instance:
Chroman-4-ylmethanamine: This compound has a methanamine group attached to the fourth position of the chromane ring, which may alter its binding affinity and reactivity.
Chroman-2-ylmethanamine: With the methanamine group at the second position, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWNCRSSFMSHDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407179 |
Source
|
Record name | Chroman-3-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10185-46-3 |
Source
|
Record name | Chroman-3-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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